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Compound of Interest

Compound Name: Columbianetin

Cat. No.: B030063 Get Quote

Columbianetin, a naturally occurring coumarin, has garnered significant scientific interest for

its diverse pharmacological activities. This technical guide provides an in-depth overview of its

chemical properties, biological effects, and the experimental methodologies used to elucidate

its functions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
Columbianetin is a furanocoumarin characterized by a specific three-ring structure. Its

chemical properties are summarized in the table below.
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Property Value Citation

CAS Number 3804-70-4 [1][2]

Molecular Formula C₁₄H₁₄O₄ [1]

Molecular Weight 246.26 g/mol [1]

IUPAC Name

(8S)-8-(2-hydroxypropan-2-

yl)-8,9-dihydrofuro[2,3-

h]chromen-2-one

SMILES

CC(C)

([C@@H]1Cc2c(ccc3ccc(=O)o

c32)O1)O

InChI

InChI=1S/C14H14O4/c1-

14(2,16)11-7-9-10(17-11)5-3-

8-4-6-12(15)18-13(8)9/h3-

6,11,16H,7H2,1-

2H3/t11-/m0/s1

Biological Activities and Signaling Pathways
Columbianetin exhibits a range of biological activities, including anti-inflammatory, antifungal,

and neuroprotective effects. These activities are mediated through various signaling pathways.

Anti-inflammatory Activity
Columbianetin has been shown to exert potent anti-inflammatory effects by modulating key

signaling cascades.[2] One of the primary mechanisms is the inhibition of the NF-κB (Nuclear

Factor kappa-light-chain-enhancer of activated B cells) pathway.[3] By preventing the activation

and nuclear translocation of NF-κB, Columbianetin suppresses the expression of pro-

inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]

Furthermore, Columbianetin has been reported to interfere with the JAK2/STAT3 (Janus

kinase 2/Signal transducer and activator of transcription 3) signaling pathway.[5] Inhibition of

JAK2 and STAT3 phosphorylation leads to a downstream reduction in inflammatory responses.
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A diagram of the proposed anti-inflammatory signaling pathway of Columbianetin is presented

below.
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Columbianetin's Anti-inflammatory Signaling Pathways.

Antifungal Activity
Columbianetin has demonstrated notable antifungal properties, particularly against

pathogenic yeasts such as Candida species. Its mechanism of action is believed to involve the

disruption of fungal cell membrane integrity and other cellular processes essential for fungal

growth.

Neuroprotective Effects
Emerging evidence suggests that Columbianetin possesses neuroprotective capabilities.

Studies utilizing neuronal cell lines like SH-SY5Y have shown that it can protect against

neurotoxin-induced cell death and oxidative stress.[6][7]

Experimental Protocols
This section provides an overview of key experimental methodologies for the extraction,

isolation, and biological evaluation of Columbianetin.
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Extraction and Isolation of Columbianetin from Angelica
pubescens
A common method for obtaining Columbianetin involves extraction and chromatographic

separation from the roots of Angelica pubescens.[2][8]

1. Supercritical CO₂ Extraction:

Apparatus: Supercritical fluid extractor.

Procedure:

Grind the dried roots of Angelica pubescens.

Perform extraction with supercritical CO₂ under optimized conditions (e.g., 20 MPa

pressure, 40°C, CO₂ flow rate of 1.5 mL/min for 20 minutes).[2]

Collect the extract.

2. Silica Gel Column Chromatography:

Stationary Phase: 100-200 mesh silica gel.

Mobile Phase: Gradient elution with a mixture of petroleum ether and ethyl acetate.[2]

Procedure:

Dissolve the crude extract in a minimal amount of the initial mobile phase.

Load the sample onto a silica gel column.

Elute the column with a step-wise or linear gradient of increasing polarity (increasing the

proportion of ethyl acetate).

Collect fractions and monitor by Thin Layer Chromatography (TLC).

Combine fractions containing Columbianetin based on TLC analysis.
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Recrystallize the combined fractions from a suitable solvent system (e.g., petroleum ether-

ethyl acetate) to obtain pure Columbianetin.[2]

The following diagram illustrates a general workflow for the bioactivity-guided isolation of

Columbianetin.
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General workflow for bioactivity-guided isolation.
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In Vitro Anti-inflammatory Assays
1. Inhibition of Protein Denaturation Assay:

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay

assesses the ability of a compound to inhibit thermally induced protein denaturation.[9]

Procedure:

Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-

buffered saline (PBS, pH 6.4).[9]

Add 2 mL of varying concentrations of Columbianetin to the mixture.

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[9]

After cooling, measure the absorbance of the solutions at 660 nm.

Use Diclofenac sodium as a positive control.

Calculate the percentage inhibition of protein denaturation.

2. Western Blot Analysis for JAK2/STAT3 Phosphorylation:

Cell Line: Suitable cell line, e.g., RAW 264.7 macrophages.

Procedure:

Culture cells and treat with Columbianetin at various concentrations for a specified time,

followed by stimulation with an inflammatory agent (e.g., LPS).

Lyse the cells and determine the protein concentration.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies against total JAK2, phospho-

JAK2, total STAT3, and phospho-STAT3 overnight at 4°C.[5][10]
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescence detection system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Antifungal Susceptibility Testing
Broth Microdilution Assay for Candida species:

Principle: This method determines the minimum inhibitory concentration (MIC) of an

antifungal agent.[11][12]

Procedure:

Prepare a standardized inoculum of the Candida species to be tested in RPMI-1640

medium.[12]

In a 96-well microtiter plate, prepare two-fold serial dilutions of Columbianetin in RPMI-

1640 medium.

Add the fungal inoculum to each well.

Include positive (fungus without Columbianetin) and negative (medium only) controls.

Incubate the plate at 35°C for 24-48 hours.[12]

The MIC is determined as the lowest concentration of Columbianetin that causes a

significant inhibition of fungal growth compared to the positive control, often determined

visually or by spectrophotometry.

Neuroprotection Assay
MTT Assay for Cell Viability in SH-SY5Y Cells:
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Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of

cell viability.

Procedure:

Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere.[7]

Pre-treat the cells with various concentrations of Columbianetin for a specified duration

(e.g., 1-6 hours).[6]

Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂ or C2-ceramide).[6][7]

After the incubation period with the neurotoxin, add MTT solution to each well and

incubate for 3-4 hours to allow for the formation of formazan crystals.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate cell viability as a percentage relative to the untreated control cells.

Summary of Quantitative Data
The following tables summarize key quantitative data related to the biological activities of

Columbianetin.

Table 1: Anti-inflammatory Activity of Columbianetin
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Assay Cell Line/Model Outcome Citation

Inhibition of Cytokine

Production

LPS-stimulated

PBMCs

Dose-dependent

suppression of TNF-α,

IL-6, MCP-1, and IL-

1β production.

[3]

Inhibition of NF-κB

Activation

LPS-stimulated

PBMCs

Remarkable inhibition

of LPS-induced

NOD1, RIP2, and NF-

κB activation.

[3]

Inhibition of Protein

Denaturation
In vitro (Egg Albumin)

Concentration-

dependent inhibition.
[9]

Table 2: Antifungal Activity of Columbianetin

Fungal Strain Assay Method MIC/IC₅₀ Value Citation

Candida spp. Broth Microdilution
To be determined in

specific studies.
[11][12]

Table 3: Neuroprotective Activity of Columbianetin

Cell Line Neurotoxin Assay Outcome Citation

SH-SY5Y
H₂O₂, C2-

ceramide
MTT Assay

Increased cell

viability in a

dose-dependent

manner.

[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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